molecular formula C7H13N B3240795 Ethyl(2-methylbut-3-yn-2-yl)amine CAS No. 14465-39-5

Ethyl(2-methylbut-3-yn-2-yl)amine

Cat. No. B3240795
CAS RN: 14465-39-5
M. Wt: 111.18 g/mol
InChI Key: PTAKYPIMFHIKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2-methylbut-3-yn-2-yl)amine is an organic compound with the CAS Number: 14465-39-5 . It has a molecular weight of 111.19 and its IUPAC name is N-ethyl-2-methyl-3-butyn-2-amine . It is a powder in physical form .


Molecular Structure Analysis

The Inchi Code of Ethyl(2-methylbut-3-yn-2-yl)amine is 1S/C7H13N/c1-5-7(3,4)8-6-2/h1,8H,6H2,2-4H3 . The Inchi Key is PTAKYPIMFHIKST-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl(2-methylbut-3-yn-2-yl)amine has a melting point of 50-51 . It is stored at a temperature of 4 .

Scientific Research Applications

Chemical Synthesis

Ethyl(2-methylbut-3-yn-2-yl)amine is used in the field of chemical synthesis . It is used as a building block in the synthesis of various complex molecules. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists .

Precursor to Terpenes and Terpenoids

This compound is produced on an industrial scale as a precursor to terpenes and terpenoids . Terpenes and terpenoids are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, and by some insects . They often have a strong odor and may protect the plants that produce them by deterring herbivores and by attracting predators and parasites of herbivores .

Intermediate in Industrial Route to Geraniol

Ethyl(2-methylbut-3-yn-2-yl)amine is an intermediate in the industrial route to geraniol . Geraniol is a monoterpenoid and an alcohol. It is the primary part of rose oil, palmarosa oil, and citronella oil. It is a colorless liquid that is insoluble in water, but soluble in most common organic solvents .

Material Science

In the field of material science, Ethyl(2-methylbut-3-yn-2-yl)amine is used due to its unique properties . It can be used in the development of new materials with improved characteristics .

Chromatography

Ethyl(2-methylbut-3-yn-2-yl)amine is used in chromatography, a laboratory technique for the separation of a mixture . The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase .

Analytical Research

This compound is also used in analytical research . It can be used as a reagent or a standard in various analytical techniques .

Safety and Hazards

The safety information for Ethyl(2-methylbut-3-yn-2-yl)amine includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-ethyl-2-methylbut-3-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-5-7(3,4)8-6-2/h1,8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAKYPIMFHIKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(2-methylbut-3-yn-2-yl)amine

CAS RN

14465-39-5
Record name ethyl(2-methylbut-3-yn-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl(2-methylbut-3-yn-2-yl)amine
Reactant of Route 2
Reactant of Route 2
Ethyl(2-methylbut-3-yn-2-yl)amine
Reactant of Route 3
Reactant of Route 3
Ethyl(2-methylbut-3-yn-2-yl)amine
Reactant of Route 4
Reactant of Route 4
Ethyl(2-methylbut-3-yn-2-yl)amine
Reactant of Route 5
Reactant of Route 5
Ethyl(2-methylbut-3-yn-2-yl)amine
Reactant of Route 6
Reactant of Route 6
Ethyl(2-methylbut-3-yn-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.